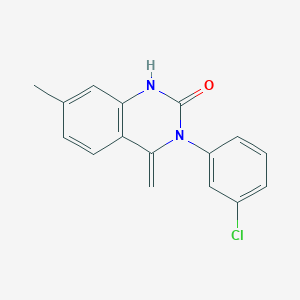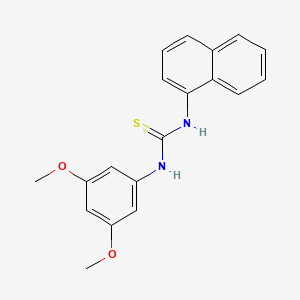
3-(3-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is a chemical compound that has drawn significant attention from researchers due to its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that belongs to the class of quinazolinones.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the growth of fungi by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of fungi by disrupting their cell wall synthesis. Furthermore, this compound has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone in lab experiments is its potential to be developed into a new class of anticancer and antifungal drugs. The compound has also been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-(3-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One of the directions is to develop more potent analogs of the compound that can be used in the treatment of cancer, fungal infections, and inflammatory diseases. Another direction is to investigate the mechanism of action of the compound in more detail to gain a better understanding of its potential applications in the field of medicinal chemistry. Furthermore, future research can focus on improving the solubility of the compound in water to facilitate its administration in vivo.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-chloroaniline with 4-methylene-1,2,3,4-tetrahydroquinoline in the presence of a catalyst such as copper (II) sulfate pentahydrate. The reaction is carried out in an appropriate solvent such as ethanol or acetic acid under reflux conditions for several hours until the desired product is obtained. Other methods include the use of different amines and aldehydes to produce various analogs of this compound.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has shown potential applications in the field of medicinal chemistry. It has been reported to possess antitumor, antifungal, and anti-inflammatory activities. The compound has also been found to have an inhibitory effect on the growth of cancer cells, making it a promising candidate for the development of anticancer drugs. Furthermore, this compound has been shown to have antifungal activity against various strains of fungi, making it a potential candidate for the development of antifungal drugs.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-7-methyl-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-6-7-14-11(2)19(16(20)18-15(14)8-10)13-5-3-4-12(17)9-13/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOROBJXBYZNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711208.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide](/img/structure/B5711210.png)

![1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5711223.png)
![2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711224.png)

![N-(2-fluorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5711233.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B5711252.png)
![4-ethyl-5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5711257.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5711259.png)

![ethyl 2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylate](/img/structure/B5711295.png)